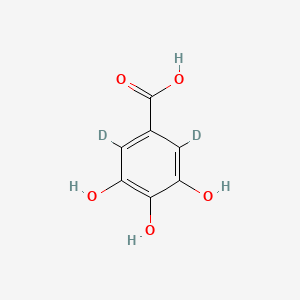

3,4,5-Trihydroxybenzoic-2,6-D2 acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-Trihydroxybenzoic-2,6-D2 acid, also known as deuterated gallic acid, is a derivative of gallic acid where the hydrogen atoms at positions 2 and 6 are replaced with deuterium. This compound is of significant interest due to its enhanced stability and unique properties compared to its non-deuterated counterpart. It is commonly used in scientific research, particularly in studies involving isotopic labeling and metabolic tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trihydroxybenzoic-2,6-D2 acid typically involves the deuteration of gallic acid. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is often catalyzed by a metal catalyst like palladium on carbon (Pd/C) under mild conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Preparation of Deuterium Source: Deuterium oxide is prepared and purified.

Catalytic Deuteration: Gallic acid is subjected to catalytic deuteration using Pd/C in a controlled environment to achieve high yield and purity.

Purification: The product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trihydroxybenzoic-2,6-D2 acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its hydroquinone form.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products:

Oxidation: Produces quinones and other oxidized forms.

Reduction: Yields hydroquinone derivatives.

Substitution: Results in various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3,4,5-Trihydroxybenzoic-2,6-D2 acid is widely used in scientific research due to its unique properties:

Chemistry: Used as a standard in isotopic labeling studies and as a precursor in the synthesis of deuterated compounds.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, similar to non-deuterated gallic acid.

Industry: Utilized in the development of stable isotopic standards for analytical chemistry and quality control.

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxybenzoic-2,6-D2 acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: Inhibits enzymes like cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators.

Metabolic Pathways: Participates in metabolic reactions, providing insights into the dynamics of biochemical processes through isotopic tracing.

Comparison with Similar Compounds

Gallic Acid (3,4,5-Trihydroxybenzoic Acid): The non-deuterated form, widely studied for its antioxidant and anti-inflammatory properties.

Methyl Gallate (Methyl 3,4,5-Trihydroxybenzoate): An ester derivative with similar biological activities.

Propyl Gallate (Propyl 3,4,5-Trihydroxybenzoate): Another ester derivative used as an antioxidant in food and cosmetics.

Uniqueness: 3,4,5-Trihydroxybenzoic-2,6-D2 acid is unique due to its deuterium atoms, which confer enhanced stability and allow for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is crucial.

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name |

2,6-dideuterio-3,4,5-trihydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTHITQWFMADLM-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)O)O)[2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine](/img/structure/B10824112.png)

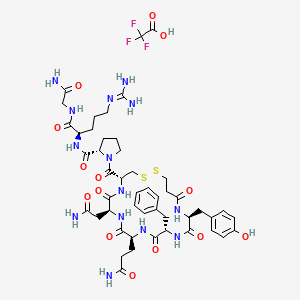

![3-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10824142.png)

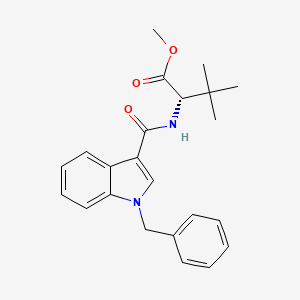

![Methyl 2-[(1-benzylindole-3-carbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B10824183.png)